2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole scaffold substituted with a prop-2-ynyl group. The pyrazole core is further substituted with methyl groups at positions 2 and 2. The prop-2-ynyl group may enhance pharmacokinetic properties, such as membrane permeability or metabolic stability, while the dioxolo-benzothiazole moiety could influence electronic properties and binding affinity .
Properties
IUPAC Name |
2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-4-5-21-11-6-12-13(24-9-23-12)7-14(11)25-17(21)19-16(22)15-10(2)8-18-20(15)3/h1,6-8H,5,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUWVAGOPHRADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
This compound features a unique combination of pyrazole and benzothiazole moieties that may contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, several studies have reported that modifications in the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
A study involving various pyrazole derivatives demonstrated that compounds with similar structures to the target compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound's benzothiazole component is known for its antimicrobial potential. A series of benzothiazole-based compounds were synthesized and tested against different bacterial strains. The results showed promising activity against both gram-positive and gram-negative bacteria .
In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that this compound may possess similar antimicrobial properties.
Anticancer Activity
Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. Compounds with similar structural features were found to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
For example, a derivative with a related structure was shown to inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression . This suggests that the target compound may also possess anticancer properties worth exploring.
Case Studies and Research Findings
Scientific Research Applications
Recent studies have indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Research has shown that derivatives of benzothiazole compounds often display significant antimicrobial activity. The incorporation of the dioxolo and pyrazole structures may enhance this effect, making it a candidate for further investigation in antimicrobial drug development.
- Anticancer Activity : Some studies suggest that compounds containing pyrazole and benzothiazole frameworks can inhibit tumor growth in vitro and in vivo. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer proliferation.
Therapeutic Potential
The therapeutic applications of 2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide are being explored in several areas:
- Anticancer Agents : The compound's structure suggests it may act as an inhibitor of specific kinases involved in cancer progression. Ongoing research aims to elucidate its mechanism of action and potential as a lead compound in cancer therapy.
- Anti-inflammatory Drugs : Given the role of benzothiazole derivatives in modulating inflammatory responses, this compound may be investigated for its anti-inflammatory properties.
- Neurological Disorders : Preliminary studies indicate potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
In a study published in Der Pharma Chemica, researchers synthesized various benzothiazole derivatives and tested their antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The incorporation of the dioxolo structure was found to enhance this activity significantly .
Case Study 2: Anticancer Efficacy
A recent investigation focused on the anticancer properties of pyrazole derivatives. In vitro assays demonstrated that compounds similar to this compound were effective against various cancer cell lines. The study highlighted its potential to induce apoptosis through modulation of apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on core heterocyclic systems, substituents, and reported biological activities. Below is a comparative analysis using data from recent studies and chemical databases.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s pyrazole-benzothiazole-dioxole system is distinct from the pyrazole-isoxazole hybrids in . The benzothiazole-dioxole fusion may enhance aromatic stacking interactions compared to simpler isoxazole derivatives .
Substituent Effects: The prop-2-ynyl group on the benzothiazole ring introduces alkyne functionality, which is absent in the carbothioamide derivatives from . Alkynes are known to participate in click chemistry or covalent binding with biological targets. Methylthiophene and nitrophenyl substituents in analogs (e.g., 302917-77-7 and ) suggest divergent electronic profiles, impacting solubility and receptor binding .
Research Implications
- Molecular Docking : Pyrazole-isoxazole hybrids in showed strong docking scores against bacterial dihydrofolate reductase (DHFR). The target compound’s benzothiazole-dioxole system may improve affinity for DHFR or similar targets due to increased planar aromaticity .
- Synthetic Feasibility : The prop-2-ynyl group introduces synthetic challenges (e.g., regioselectivity in cycloadditions) compared to the nitroaryl modifications in derivatives.
Limitations:
- Direct biological data for the target compound are unavailable; comparisons rely on structural extrapolation.
- compounds lack detailed activity reports, limiting functional analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
